12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Overview
Description
2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by its fused ring system, which includes pyrazole, pyrimidine, and pyridazine moieties, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
The synthesis of 2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise in biological assays, potentially serving as lead compounds for drug development.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the derivatives used. Studies have shown that it can bind to enzymes or receptors, altering their activity and leading to the desired biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile stands out due to its unique fused ring system and the versatility it offers for chemical modifications Similar compounds include other fused heterocycles like imidazoles and indoles, which also have significant applications in various fields
Properties
IUPAC Name |
12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-13-16-8-9-23(12-14-6-4-3-5-7-14)22(2)18(16)24-17(21-13)15(10-19)11-20-24/h3-7,11H,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBOUNDSTIJLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN(N3C)CC4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323055 | |
Record name | 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860786-29-4 | |
Record name | 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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